molecular formula C20H16ClN5O2 B2481448 N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-58-6

N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2481448
CAS No.: 863446-58-6
M. Wt: 393.83
InChI Key: HMTOEIIACWJKRV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its significant medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. Its structure-activity relationship (SAR) studies are crucial in medicinal chemistry, offering potential for further exploration in drug development. Notably, synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have been outlined, revealing their substantial biological properties (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds The 5H-pyrano[2,3-d]pyrimidine scaffold is notable for its broad synthetic applications and bioavailability. Diverse synthetic pathways utilizing various hybrid catalysts have been employed for synthesizing derivatives of this scaffold. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts from 1992 to 2022 highlights the continuous evolution in the field (Parmar et al., 2023).

Pyrazole Heterocycles in Medicinal Chemistry Pyrazole derivatives are extensively used as synthons in organic synthesis and have a wide array of biological activities, including anticancer and anti-inflammatory properties. The synthesis of heterocyclic appended pyrazoles has been achieved under various conditions, providing valuable strategies for creating bioactive agents (Dar & Shamsuzzaman, 2015).

Biological and Pharmacological Applications

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines Pyrazolopyrimidines are fused heterocyclic ring systems structurally resembling purines, prompting extensive biological investigations. Their significant role in various disease conditions has been recognized, with their biochemical properties explored through various assays and tests. These compounds have shown medicinal significance in the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Functionalized Quinazolines and Pyrimidines in Optoelectronic Materials Quinazolines and pyrimidines, known for their broad spectrum of biological activities, have been extensively researched for their application in electronic devices and luminescent elements. The incorporation of these heterocycles into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This includes materials for organic light-emitting diodes and dye-sensitized solar cells, demonstrating the versatility of these compounds beyond traditional medicinal applications (Lipunova et al., 2018).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-2-8-16(9-3-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTOEIIACWJKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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